molecular formula C17H16O2 B8413811 4-(p-Benzyloxyphenyl)-3-buten-2-one

4-(p-Benzyloxyphenyl)-3-buten-2-one

Cat. No.: B8413811
M. Wt: 252.31 g/mol
InChI Key: PWNCWNHMBUMBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(p-Benzyloxyphenyl)-3-buten-2-one is a useful research compound. Its molecular formula is C17H16O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

4-(4-phenylmethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C17H16O2/c1-14(18)7-8-15-9-11-17(12-10-15)19-13-16-5-3-2-4-6-16/h2-12H,13H2,1H3

InChI Key

PWNCWNHMBUMBLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 10.0 g of p-benzyloxybenzaldehyde and 15.7 g of acetylmethylenetriphenylphosphorane in 100 ml of toluene was heated under reflux for 2 hours, the solvent was then evaporated and the residual crystals were recrystallized from ether to give 9.5 g of the desired compound melting at 106°-107° C.
Quantity
10 g
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reactant
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15.7 g
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reactant
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 50 g (0.2 mol) of 4-benzyloxybenzaldehyde in 500 mL of acetone was diluted with 500 mL of water. To the cloudy emulsion which formed was added 20 mL of 1N sodium hydroxide and the mixture stirred at room temperature for 20 hours. The solids which precipitated were recovered by filtration. Recrystallizaton from methanol gave the above named product, as a tan flasky solid, in a yield of 51 g (87 percent of theoretical). The product melted at 102°-109° C.; 1H NMR (CDCl3): δ 2.29 (s, 3H, CH3 --), 5.04 (s, 2H, --CH2 --), 6.48-7.52 (m, 11H, ArH's and --CH=CH--).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
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reactant
Reaction Step One
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Quantity
500 mL
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solvent
Reaction Step One
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20 mL
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reactant
Reaction Step Two
[Compound]
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product
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0 (± 1) mol
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reactant
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